molecular formula C21H28N2O2 B5860908 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine

Cat. No.: B5860908
M. Wt: 340.5 g/mol
InChI Key: UNTAXTSZGDGXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine is a chemical compound that belongs to the piperazine class It is characterized by the presence of two aromatic rings, one with methoxy groups at the 3 and 4 positions and the other with a methyl group at the 2 position, connected through a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine is unique due to the specific positioning of the methoxy and methyl groups, which influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-17-6-4-5-7-19(17)16-23-12-10-22(11-13-23)15-18-8-9-20(24-2)21(14-18)25-3/h4-9,14H,10-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTAXTSZGDGXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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